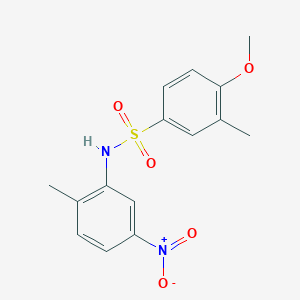![molecular formula C16H16ClNOS B5763532 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as CDDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamide compounds and is commonly used as a reagent in organic synthesis. CDDP has also been found to have potential applications in the medical field, particularly in cancer research, due to its unique mechanism of action.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the formation of DNA adducts, which are covalent bonds between 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the production of reactive oxygen species (ROS), which further contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been found to induce the expression of several genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide also has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in experiments. Additionally, its effectiveness can be limited by the development of drug resistance in cancer cells.
未来方向
Several future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide are possible. One potential direction is the development of new analogs of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide with improved anticancer activity and reduced toxicity. Another direction is the investigation of the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide in combination with other anticancer agents to improve its effectiveness. Additionally, further research is needed to better understand the mechanisms of drug resistance in cancer cells and to develop strategies to overcome this resistance.
合成方法
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction of 4-chlorothiophenol with 3,4-dimethylaniline in the presence of a base such as sodium hydride. This results in the formation of 2-(4-chlorophenylthio)-N-(3,4-dimethylphenyl)acetamide. The second step involves the addition of acetic anhydride to the reaction mixture, which leads to the formation of 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide.
科学研究应用
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXHDJKRHPNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)


![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)
![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)